molecular formula C18H21FN2S B4610356 N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea

N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea

Cat. No.: B4610356
M. Wt: 316.4 g/mol
InChI Key: PTHJAJWSGGLIBE-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea is a useful research compound. Its molecular formula is C18H21FN2S and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.14094801 g/mol and the complexity rating of the compound is 355. The solubility of this chemical has been described as 1.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds with a thiourea nucleus have been reported, with studies detailing the crystal X-ray diffraction structure, vibrational properties, and quantum chemical calculations. Such compounds demonstrate significant applications in the exploration of molecular structures and the understanding of their physical and chemical properties (Saeed et al., 2010).

Biological Activities

  • Some thiourea derivatives have been synthesized and evaluated for their antibacterial and enzyme inhibition activities, highlighting the potential of these compounds in developing new therapeutic agents. These studies suggest that modifications in the thiourea structure can influence biological activity, offering a pathway to design more effective drugs (Aziz‐ur‐Rehman et al., 2014).

Vibrational Spectroscopy and Theoretical Calculations

  • Investigations into the vibrational spectroscopy and theoretical calculations of thiourea derivatives provide insights into their structural and conformational properties. These studies are crucial for understanding the interaction mechanisms of these compounds at the molecular level, which is essential for their application in material science and pharmaceuticals (Saeed et al., 2011).

Molecular Docking Studies

  • Molecular docking studies of thiourea derivatives have been conducted to explore their potential interactions with biological targets. Such studies are instrumental in the drug discovery process, providing a foundation for the development of new therapeutic agents with enhanced efficacy and specificity (Hussain et al., 2020).

Fluorescence Probe Development

  • Novel fluorescence probes based on thiourea derivatives have been developed for the sensitive and specific detection of biological and chemical analytes. These probes offer new tools for analytical applications, including environmental monitoring and biomedical diagnostics (Wang et al., 2016).

Properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)ethyl]-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2S/c1-12-4-5-13(2)17(10-12)14(3)21-18(22)20-11-15-6-8-16(19)9-7-15/h4-10,14H,11H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJAJWSGGLIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-fluorobenzyl)thiourea
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